Home > Products > Screening Compounds P38958 > 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine
2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine -

2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine

Catalog Number: EVT-5266987
CAS Number:
Molecular Formula: C21H22F3N3O3
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273

Compound Description: ADX47273, chemically known as S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone, acts as a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 5 (mGlu5). [] It significantly enhances N-methyl-D-aspartate receptor function, presenting a potential therapeutic avenue for schizophrenia treatment. [] Preclinical studies have demonstrated its antipsychotic-like effects, reducing conditioned avoidance responding in rats and apomorphine-induced climbing in mice. [] Moreover, ADX47273 exhibits procognitive activities, improving novel object recognition and reducing impulsivity in rats. []

Relevance: ADX47273 shares the 1,2,4-oxadiazole core with the target compound, 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. Notably, both compounds feature a substituted phenyl ring at the 3-position of the oxadiazole ring. This structural similarity suggests potential overlap in their pharmacological profiles and highlights the 1,2,4-oxadiazole moiety as a pharmacophore of interest. []

Methyl (2-{[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate

Compound Description: Methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate serves as a precursor in the synthesis of methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyloxy}phenyl)-3-(dimethylamino)acrylate. [] This latter compound, featuring a complex vinyloxy and dimethylaminoacrylate side chain, is likely explored for its potential biological activities, although the provided information does not elaborate on its specific properties. []

Relevance: This precursor molecule showcases a direct structural link to 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. Both compounds contain the 1,2,4-oxadiazole ring and bear dimethoxyphenyl substitution at the 3-position, albeit with different substitution patterns on the phenyl ring. This close structural resemblance emphasizes the versatility of the 1,2,4-oxadiazole motif for generating diverse chemical entities with potentially distinct biological activities. []

3-(4-Chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole

Compound Description: 3-(4-Chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole serves as a key building block in the synthesis of 1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one. [] This complex indolinone derivative, featuring two oxadiazole moieties linked through a methylene bridge, is likely of interest for its potential pharmacological properties, although the provided research does not delve into its specific biological activities. []

Relevance: This synthetic intermediate underscores a crucial structural element found in 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine: the presence of a methylene linker at the 5-position of the 1,2,4-oxadiazole ring. This shared feature highlights the significance of the 5-position for further derivatization and exploration of diverse chemical space around the oxadiazole core. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound represents a complex, multi-heterocyclic molecule synthesized through a series of reactions involving pyrazole and 1,3,4-oxadiazole intermediates. [] The final product incorporates a trifluoromethyl-substituted diazenyl moiety attached to the pyrazole ring, adding further structural complexity. [] While the paper emphasizes the synthesis and characterization of this compound, its biological activity is only mentioned as having been screened against microbes using the agar disc diffusion method. []

Relevance: Despite the presence of additional heterocycles, this compound shares a critical structural feature with 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine: the incorporation of a trifluoromethyl group on a phenyl ring linked to the 1,2,4-oxadiazole. This similarity highlights the potential influence of trifluoromethyl substitution on the biological activity of these compounds. []

2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound, a derivative of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, exhibits notable antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. [] Its proposed mechanism of action involves binding to the active site of tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for a new class of antibiotics. []

Relevance: Although not directly containing the 1,2,4-oxadiazole ring, this compound belongs to the broader class of heterocyclic compounds with potential antimicrobial activity, similar to the target compound 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. This shared characteristic underscores the broader context of exploring various heterocyclic scaffolds for developing novel antimicrobial agents. []

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This group of compounds, featuring a thieno[2,3-d]pyrimidine core linked to two 1,3,4-oxadiazole rings through methylene bridges, displays antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. [] Their activity is comparable to the reference drugs Metronidazole and Streptomycin. []

Relevance: This class of compounds shares the 1,3,4-oxadiazole moiety with the target compound 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, albeit with a different regioisomer of the oxadiazole ring. This structural similarity highlights the importance of exploring both 1,2,4- and 1,3,4-oxadiazole isomers for their potential antimicrobial properties. []

3-Bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This compound, part of a series of anthranilic diamide derivatives containing 1,2,4-oxadiazole rings, demonstrates significant insecticidal activity, particularly against Plutella xylostella. [] Notably, it achieved 100% mortality against the insect at a concentration of 100 mg/L and its structure was confirmed by X-ray diffraction analysis. []

Relevance: This insecticide shares the 1,2,4-oxadiazole core with the target compound 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. Despite the presence of additional heterocycles and varying substituents, the shared oxadiazole moiety highlights the versatility of this structural motif in different biological applications. []

7’-((5-(2-Hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound, a derivative of 7'-((3-thio-4-methyl-4H-1,2,4-triazole-5-yl)methyl)theophylline, exhibits actoprotective activity, enhancing swimming endurance in rats. [] Its activity, although less potent, is comparable to the reference drug Riboxin. []

Relevance: While this compound features a 1,2,4-triazole ring instead of a 1,2,4-oxadiazole, it shares a structural resemblance with 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine in the presence of a substituted phenyl ring linked to the heterocyclic core through a methylene bridge. This similarity suggests a potential for exploring related heterocyclic systems for developing compounds with similar biological activities. []

1-(2-((1H-1,2,4-Triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound, containing both 1,2,4-triazole and 1,3,4-oxadiazole rings, was synthesized through a multi-step procedure involving a benzohydrazide intermediate. [] The reported research primarily focuses on the synthesis and structural characterization of this compound, with no mention of its biological activity. []

Relevance: This compound is structurally related to 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine through the shared presence of a 1,3,4-oxadiazole ring. Although differing in the substituents attached to the oxadiazole core, this common feature points to the diverse chemical space that can be explored around this heterocyclic motif. []

3-(p-Tolyl)-4-{3-[(phenylamino)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone and 3-Phenyl-4-{3-[(p-tolyloxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone

Compound Description: These two compounds, featuring a sydnone ring linked to a triazolothiadiazine system, were synthesized and characterized by X-ray crystallography. [, ] The studies focus on their structural features, with no mention of their biological activity.

Relevance: While these compounds incorporate a 1,2,4-triazole ring instead of a 1,2,4-oxadiazole, they share a structural similarity with 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine in the presence of a methylene linker connecting the heterocyclic core to a substituted phenyl ring. This common structural element emphasizes the potential for exploring related heterocyclic systems for developing new compounds. [, ]

4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}-3-(p-tolyl)sydnone

Compound Description: This compound, structurally similar to the previous two, features a sydnone ring linked to a triazolothiadiazine system with an isopropyl-substituted phenoxymethyl group. [] Its structure was determined by X-ray crystallography, but no biological activity was reported.

Relevance: This compound, although containing a 1,2,4-triazole instead of a 1,2,4-oxadiazole, shares a structural similarity with 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine in the presence of a methylene linker connecting the heterocyclic core to a substituted aromatic ring. This similarity highlights the versatility of this structural motif in creating diverse chemical entities. []

4-Methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one and N-(4-{(2E)-3-[2-(Dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Compound Description: These two compounds are part of a series of novel 1,3,4-oxadiazoles containing chalcone analogs designed and synthesized as potential antibacterial agents. [] They exhibited enhanced antibacterial activity compared to the parent phthalazine derivatives. [] Specifically, 4-methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one showed promising activity against several bacterial and fungal strains. [] N-(4-{(2E)-3-[2-(Dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide also demonstrated significant antibacterial activity and was further evaluated for its ADMET and physicochemical properties. []

Relevance: These compounds are structurally related to 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine through the shared presence of a 1,3,4-oxadiazole ring, albeit in a different regioisomeric form. Despite variations in the substituents and additional heterocyclic components, this shared feature underlines the potential of both 1,2,4- and 1,3,4-oxadiazole derivatives as scaffolds for developing antibacterial agents. []

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamides

Compound Description: This series of 1,3,4-oxadiazole derivatives bearing a tetrahydropyrimidine ring was synthesized using a microwave-assisted Biginelli reaction. [] These compounds were evaluated for their in vitro antibacterial, antifungal, and antimycobacterial activities. [] Several analogs exhibited potent antimicrobial activity against various bacterial and fungal strains, including Mycobacterium tuberculosis H37Rv. []

Relevance: These compounds are structurally related to 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine through the shared presence of a 1,3,4-oxadiazole ring, albeit with a different regioisomeric form. Despite differences in substitution patterns and the presence of other heterocyclic rings, this common feature highlights the potential of both 1,2,4- and 1,3,4-oxadiazole scaffolds for developing antimicrobial agents. []

2-Methyl-5-[2-(5-phenyl[1,2,4]oxadiazol-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles

Compound Description: These compounds, derived from tetrahydro-γ-carboline, incorporate a 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment. [] They were synthesized through a Michael reaction followed by the formation of N-hydroxyamidine and subsequent cyclization to oxadiazole derivatives. [] These compounds represent heterocyclic analogs of the drug Dimebone and hold potential as therapeutic agents for neurodegenerative diseases. []

Relevance: These compounds share the 1,2,4-oxadiazole core with the target compound 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, both featuring a substituted phenyl ring at the 3-position of the oxadiazole. This structural similarity highlights the potential of the 1,2,4-oxadiazole motif for developing compounds with diverse biological activities. []

N’-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Compound Description: This compound, synthesized from phenyl acetates of a pyrazolo[3,4-b]pyridine derivative in an alkaline environment, was characterized using spectroscopic methods. [] While the paper details its synthesis and characterization, it does not mention any biological activity associated with this compound. []

Relevance: Although this compound does not contain a 1,2,4-oxadiazole ring, it shares a structural similarity with 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine in the presence of a substituted phenyl ring connected to a heterocyclic core. This common feature suggests the possibility of exploring related heterocyclic systems for potential biological activity. []

Relevance: Although this compound lacks the 1,2,4-oxadiazole ring, it exhibits a structural similarity with 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine in the presence of a substituted phenyl ring. This shared structural element highlights the commonality of substituted phenyl rings in various heterocyclic compounds, regardless of the specific heterocyclic core. []

Ethyl 3-Alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate Derivatives

Compound Description: This group of compounds, based on a thieno[2,3-d]pyrimidine scaffold, was synthesized and further modified by alkylation with chloroacetamides and 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles. [] The resulting alkylated derivatives demonstrated moderate antimicrobial properties, with some n-butyl substituted compounds showing significant activity against Candida albicans fungi. []

Relevance: These compounds are structurally related to 2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine through the incorporation of the 1,2,4-oxadiazole ring as a substituent. This connection highlights the potential of 1,2,4-oxadiazoles as building blocks for modifying other heterocyclic systems to enhance or modulate their biological activity, particularly antimicrobial properties. []

Properties

Product Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]ethanamine

Molecular Formula

C21H22F3N3O3

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C21H22F3N3O3/c1-27(11-10-14-4-9-17(28-2)18(12-14)29-3)13-19-25-20(26-30-19)15-5-7-16(8-6-15)21(22,23)24/h4-9,12H,10-11,13H2,1-3H3

InChI Key

VHVOLHYPPZBMHM-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.